molecular formula C6H10BrNOSi B6233457 3-bromo-5-(trimethylsilyl)-1,2-oxazole CAS No. 181947-25-1

3-bromo-5-(trimethylsilyl)-1,2-oxazole

Cat. No. B6233457
CAS RN: 181947-25-1
M. Wt: 220.1
InChI Key:
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Description

3-Bromo-5-(trimethylsilyl)-1,2-oxazole, also known as BTSO, is an important organic compound that has been widely studied in recent years due to its potential applications in synthesis and scientific research. BTSO is an oxazole derivative that contains a bromo and trimethylsilyl group. It is a colorless, volatile liquid with a boiling point of 64-65 °C and a melting point of -4 °C. BTSO has been used as a reagent in organic synthesis and a substrate in various scientific research applications.

Scientific Research Applications

Oxazole Derivatives and Therapeutic Potentials

Oxazoles, including compounds like 3-bromo-5-(trimethylsilyl)-1,2-oxazole, play a pivotal role in medicinal chemistry due to their presence in a variety of pharmacologically active agents. These agents exhibit a wide spectrum of pharmacological profiles, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory activities. The oxazole scaffold, owing to its structural flexibility, allows for the development of therapeutic agents targeting specific molecular mechanisms involved in disease processes. This has led to the synthesis of a range of oxazole-containing molecules, some of which have advanced to preclinical and clinical evaluations (Kaur et al., 2018).

Synthesis and Biological Applications of Triazole Derivatives

Triazole derivatives, related to the oxazole family, are another class of heterocyclic compounds that have garnered attention for their diverse biological activities. These activities include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The synthesis and application of triazole derivatives, as well as their biological features, have been extensively reviewed, showcasing their potential as a direction for future scientific research and development of new therapeutic agents (Ohloblina, 2022).

Applications in Material Science

Apart from their therapeutic potential, oxazole derivatives find applications in material science. For instance, polymers based on 1-trimethylsilyl-1-propyne, closely related to the compound , have been explored for liquid-liquid separation, highlighting the versatility of oxazole and related scaffolds in developing advanced materials for industrial applications. These materials, due to their chemical resistance and separation efficiency, hold promise for bioethanol and biobutanol recovery from fermentation broths, showcasing an intersection between chemical synthesis and environmental sustainability (Volkov et al., 2009).

Eco-Friendly Synthesis and Catalysis

The development of eco-friendly synthesis methods for triazole and oxazole derivatives represents an important advancement in green chemistry. Studies highlight the use of sustainable catalysts and reaction conditions that minimize environmental impact while enhancing the efficiency of the synthesis of these biologically active compounds. This approach aligns with the broader goals of sustainable development and environmental protection in the field of chemical synthesis (de Souza et al., 2019).

properties

IUPAC Name

(3-bromo-1,2-oxazol-5-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNOSi/c1-10(2,3)6-4-5(7)8-9-6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMJJMZLBUOKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=NO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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